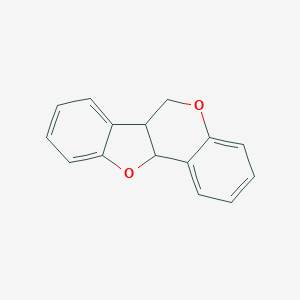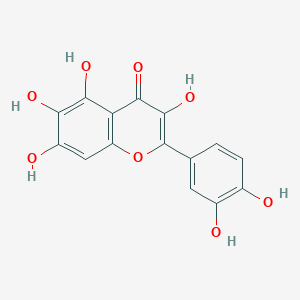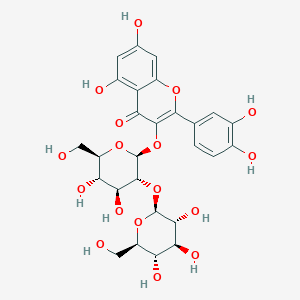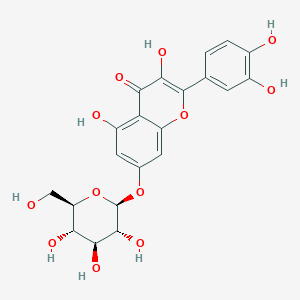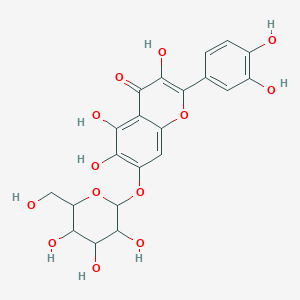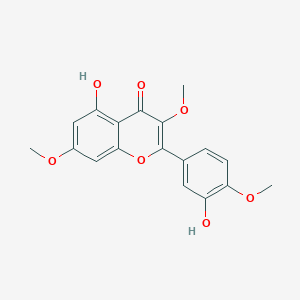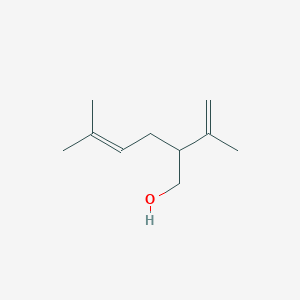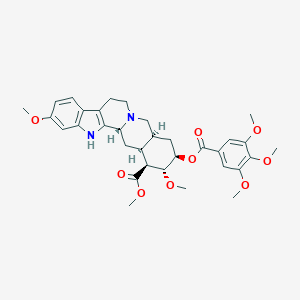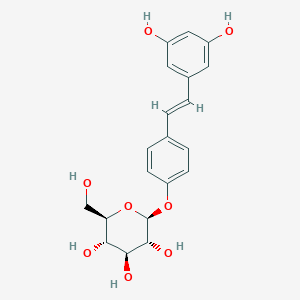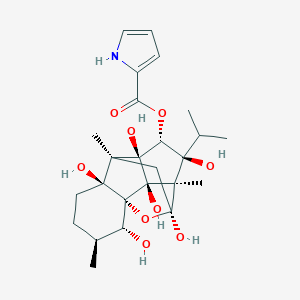
Ryanodin
Übersicht
Beschreibung
Ryanodine is a poisonous diterpenoid found in the South American plant Ryania speciosa (Salicaceae). It was originally used as an insecticide . The compound has extremely high affinity to the open-form ryanodine receptor, a group of calcium channels found in skeletal muscle, smooth muscle, and heart muscle cells .
Synthesis Analysis
The synthesis of Ryanodine has been achieved through a synthetic strategy that provides access to (+)-ryanodine and the related natural product (+)-20-deoxyspiganthine in 18 and 19 steps, respectively . A key feature of this strategy is the reductive cyclization of an epoxide intermediate that possesses the critical pyrrole-2-carboxylate ester .
Chemical Reactions Analysis
Chemical derivatization of Ryanodine has demonstrated that certain peripheral structural modifications can alter binding affinity and selectivity among ryanodine receptor isoforms . The efficiency of the synthesis derives from the use of a Pauson-Khand reaction to rapidly build the carbon framework and a SeO2-mediated oxidation to install three oxygen atoms in a single step .
Wissenschaftliche Forschungsanwendungen
Herzgesundheitsforschung
Ryanodinrezeptoren (RyRs) sind entscheidend für die Erforschung von Herzarrhythmien, die schwerwiegende Erkrankungen sind, die mit der Dysregulation des Ca²⁺-Einstroms in das Zytoplasma von Kardiomyozyten verbunden sind . Die Dysfunktion von RyR2, dem Haupt-Ca²⁺-FreisetzungskanaL, führt oft zu diesen Zuständen. Das Verständnis der Struktur und Funktion von RyRs ist entscheidend für die Entwicklung von Behandlungen für herzbedingte Myopathien.
Skelettmuskelphysiologie
In Skelettmuskeln spielt RyR1 eine bedeutende Rolle bei der Erregungs-Kontraktions-Kopplung . Die Erforschung von RyR1 kann zu Erkenntnissen über Muskelschwäche bei erblichen Myopathien, altersbedingtem Verlust der Muskelfunktion und Muskeldystrophien, einschließlich der Duchenne-Muskeldystrophie führen .
Neurologische Erkrankungen
RyRs sind an verschiedenen neurologischen Erkrankungen beteiligt. Dysfunktionale RyR-Kanäle tragen zu kognitiven Störungen bei Alzheimer-Krankheit, posttraumatischer Belastungsstörung und Huntington-Krankheit bei. Die gezielte Ansteuerung von RyRs könnte neue therapeutische Ansätze für diese Erkrankungen bieten .
Bewegung und Muskelermüdung
Die Aktivität von RyRs wird durch Veränderungen vieler intrazellulärer Faktoren reguliert, die je nach Bewegung, Ermüdung oder Krankheitszustand variieren. RyRs fungieren als Sensoren für Veränderungen im intrazellulären Milieu in Muskeln, was sie zu einem wichtigen Schwerpunkt in der Erforschung der Bewegungsphysiologie und Muskelermüdung macht .
Entwicklung von Insektiziden
Insekten-RyRs sind molekulare Ziele für neuartige Diamid-Insektizide. Die Charakterisierung des Ryanodinrezeptor-Gens bei Insekten kann zur Entwicklung von Schädlingsbekämpfungsmitteln führen, die spezifischer und möglicherweise weniger schädlich für Nicht-Zielarten sind .
Calcium-Signalgebung in Zellen
Ryanodin wurde für seine Schlüsselrolle bei der Calcium-Signalgebung in Zellen untersucht. Als das größte Calciumkanalprotein ist die Funktionalität von RyR essenziell für das Verständnis der intrazellulären Calciumdynamik, die für zahlreiche zelluläre Prozesse grundlegend ist .
In Vivo
Ryanodine has been used in vivo to study the effects of calcium on various biological processes, including muscle contraction, nerve transmission, and hormone release. It has been used to study the effects of calcium on the heart, skeletal muscles, and other organs. It has also been used to study the effects of calcium on the development of various diseases, such as diabetes and cancer.
In Vitro
Ryanodine has been used in vitro to study the effects of calcium on cell growth and differentiation, as well as the effects of calcium on enzyme activity. It has been used to study the effects of calcium on the production of proteins, lipids, and other molecules. It has also been used to study the effects of calcium on the development of various diseases, such as diabetes and cancer.
Wirkmechanismus
Mode of Action
Ryanodine interacts with its targets, the RyRs, in a concentration-dependent manner . At nanomolar concentrations, ryanodine locks the receptor in a half-open state, whereas it fully closes them at micromolar concentration . This interaction with RyRs leads to the release of calcium from calcium stores such as the sarcoplasmic reticulum in the cytoplasm .
Biochemical Pathways
Ryanodine receptors mediate the release of calcium ions from the sarcoplasmic reticulum and endoplasmic reticulum, an essential step in muscle contraction . In skeletal muscle, activation of ryanodine receptors occurs via a physical coupling to the dihydropyridine receptor (a voltage-dependent, L-type calcium channel), whereas, in cardiac muscle, the primary mechanism of activation is calcium-induced calcium release, which causes calcium outflow from the sarcoplasmic reticulum .
Pharmacokinetics
It is known that ryanodine can exert effects through alternative mechanisms, particularly via the activation of sarcoplasmic reticulum or endoplasmic reticulum ryanodine receptor (ryr) channels .
Result of Action
The effect of ryanodine’s action is the release of calcium from calcium stores, leading to massive muscle contractions . At higher concentrations, ryanodine can cause paralysis . Dysregulation and impaired RyR channel function can contribute to severe pathologies such as cardiac arrhythmias and Alzheimer’s disease .
Action Environment
The action of ryanodine can be influenced by various environmental factors. For instance, stress-induced RyR-mediated intracellular Ca2+ leak in the heart can promote heart failure and cardiac arrhythmias . In the brain, leaky RyR channels contribute to cognitive dysfunction in Alzheimer’s disease, posttraumatic stress disorder, and Huntington’s disease
Biologische Aktivität
Ryanodine has been shown to have a variety of biological activities, including muscle contraction, nerve transmission, and hormone release. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-cancer activities.
Biochemical and Physiological Effects
Ryanodine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase calcium levels in cells, which can lead to a variety of biochemical and physiological changes. It has been shown to stimulate the release of various hormones, such as insulin and glucagon. It has also been shown to increase the activity of various enzymes, such as proteases and phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Ryanodine in laboratory experiments has several advantages and limitations. One of the main advantages is that it can be used to rapidly and efficiently manipulate calcium levels in cells and tissues. It is also relatively safe and non-toxic, making it suitable for use in cell cultures and animal models. One of the main limitations is that it is not very stable, so it must be stored and handled carefully.
Zukünftige Richtungen
There are a variety of potential future directions for the use of Ryanodine in scientific research. One potential direction is to use it to study the effects of calcium on various diseases, such as diabetes and cancer. Another potential direction is to use it to study the effects of calcium on the development of various organs and tissues. Additionally, it could be used to study the effects of calcium on the production of various proteins, lipids, and other molecules. Finally, it could be used to study the effects of calcium on various enzyme activities.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ryanodine interacts with RyRs, specifically binding to these receptors and altering their function . At nanomolar concentrations, ryanodine locks the receptor in a half-open state, whereas it fully closes them at micromolar concentration . The effect of the nanomolar-level binding is that ryanodine causes release of calcium from calcium stores as the sarcoplasmic reticulum in the cytoplasm, leading to massive muscle contractions .
Cellular Effects
Ryanodine, through its action on RyRs, disrupts intracellular Ca2+ homeostasis . This disruption can have significant effects on various types of cells and cellular processes. For example, in neurons, alterations in RyR function have been linked to changes in synaptic function and memory and learning abilities . In muscle cells, ryanodine-induced changes in Ca2+ release can affect muscle contraction .
Molecular Mechanism
Ryanodine exerts its effects at the molecular level primarily through its interaction with RyRs . These receptors are homotetrameric Ca2+ release channels localized to the sarcoplasmic reticulum . Ryanodine binds to these receptors, altering their conformation and thus their function . This binding can increase the open probability of the channels, leading to increased Ca2+ release .
Temporal Effects in Laboratory Settings
The effects of ryanodine on RyRs and cellular function can change over time. For example, prolonged exposure to ryanodine can lead to a state of RyR “leakiness,” where the channels are locked in a subconductance state, leading to a continuous, low-level release of Ca2+ . This can have long-term effects on cellular function, potentially contributing to pathological conditions .
Dosage Effects in Animal Models
The effects of ryanodine can vary with different dosages. At nanomolar concentrations, ryanodine can induce a state of increased Ca2+ release, while at higher, micromolar concentrations, it can lead to the closure of RyRs and a reduction in Ca2+ release . The specific effects can also depend on the particular animal model and the type of cells or tissues being studied.
Metabolic Pathways
Ryanodine, through its action on RyRs, plays a role in the regulation of intracellular Ca2+ levels . This can affect various metabolic pathways within the cell. For example, changes in Ca2+ levels can influence the activity of various enzymes and other proteins, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Ryanodine receptors are found on the endoplasmic reticulum of all cells . Therefore, the effects of ryanodine are likely to be widespread throughout the cell. The specific distribution of ryanodine’s effects can depend on the distribution of RyRs within the cell .
Subcellular Localization
Ryanodine receptors are localized within the endoplasmic reticulum, a subcellular organelle . They are found in various parts of the cell, including the soma, axons, dendritic spines, and presynaptic terminals of neurons . The specific localization of RyRs can influence the effects of ryanodine, as it determines where within the cell changes in Ca2+ release will occur .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ryanodine involves a complex series of chemical reactions starting from relatively simple starting materials. The key steps involve the formation of a number of intermediate compounds, which are then combined to form the final product. The design of the synthesis pathway must take into account the chemical properties of the starting materials, as well as the reaction conditions required to drive the reactions forward.", "Starting Materials": [ "3-Acetamido-5-mercapto-1,2,4-triazole", "Methyl vinyl ketone", "2,4-Pentanedione", "Formaldehyde", "Acetic acid", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: The first step involves the reaction of 3-acetamido-5-mercapto-1,2,4-triazole with methyl vinyl ketone in the presence of sodium hydroxide and methanol. This reaction results in the formation of a compound known as 2-(1-methyl-2-oxo-2-butenylthio)-1,3,4-thiadiazole.", "Step 2: In the second step, 2,4-pentanedione is reacted with formaldehyde in the presence of acetic acid and sodium borohydride. This reaction produces a compound known as 2,4-pentanedione bis(2-methyleneiminyl) acetal.", "Step 3: The third step involves the reaction of the compound produced in step 1 with the compound produced in step 2. This reaction is carried out in the presence of water and sodium hydroxide, and results in the formation of a compound known as 2-(1-methyl-2-oxo-2-butenylthio)-1,3,4-thiadiazole bis(2-methyleneiminyl) acetal.", "Step 4: In the final step, the compound produced in step 3 is oxidized using a suitable oxidizing agent such as potassium permanganate. This reaction results in the formation of Ryanodine." ] } | |
CAS-Nummer |
15662-33-6 |
Molekularformel |
C25H35NO9 |
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
[(1R,6S,7S,9S,10R,11S,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C25H35NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12-13,15,17,26-27,29-33H,8-9,11H2,1-5H3/t13?,15?,17?,18-,19+,20-,21-,22+,23+,24+,25+/m0/s1 |
InChI-Schlüssel |
JJSYXNQGLHBRRK-UPRBNTFSSA-N |
Isomerische SMILES |
CC1CC[C@@]2([C@@]3(C[C@]4([C@@]5([C@](C([C@@]3([C@]5([C@]2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |
SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |
Kanonische SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |
Andere CAS-Nummern |
15662-33-6 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
Ryanodine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of ryanodine and what are the downstream consequences of this interaction?
A1: Ryanodine specifically binds to the ryanodine receptor (RyR), a calcium (Ca2+) release channel primarily located in the sarcoplasmic reticulum (SR) of muscle cells [, ]. This interaction locks the RyR in a subconductance state, leading to a prolonged opening of the channel and a subsequent depletion of Ca2+ from the SR [, ]. This disruption of Ca2+ homeostasis affects various cellular processes, most notably excitation-contraction coupling in muscle cells [, , ].
Q2: Does ryanodine's effect on RyR differ depending on its concentration?
A2: Yes, ryanodine exhibits biphasic effects on Ca2+ efflux from the SR. At low concentrations (nanomolar range), ryanodine can stimulate Ca2+ release, while at higher concentrations (micromolar range), it inhibits Ca2+ efflux [, ].
Q3: How does ryanodine binding affect the RyR channel gating?
A3: Ryanodine's binding to the RyR doesn't seem to primarily affect the regulation of the channel by external factors like Ca2+, magnesium (Mg2+), or adenine nucleotides. Instead, it appears to induce subtle changes in the gating mechanism or channel structure, preventing complete closure [].
Q4: Does ryanodine impact both global and local Ca2+ signaling?
A4: Recent studies suggest that in pulmonary arterial myocytes, nicotinic acid adenine dinucleotide phosphate (NAADP), a Ca2+-mobilizing messenger, activates two-pore channels. This activation leads to both global and heterogeneous subcellular Ca2+ signals from NAADP- and ryanodine-sensitive Ca2+ stores, contributing to agonist-induced responses [].
Q5: How does ryanodine impact the open state of the ryanodine-sensitive Ca2+ release channel?
A5: Research suggests that perfusate Ca2+ plays a regulatory role in increasing the open state of the ryanodine-sensitive Ca2+ release channel. This regulatory mechanism appears distinct from the beat-to-beat regulation of Ca2+ release from the SR by Ca2+ (Ca2+-induced Ca2+ release) [].
Q6: Is ryanodine's action on the SR Ca2+ release dependent on sarcolemmal Ca2+ transport?
A6: Experiments using caffeine-induced Ca2+ release in rat cardiac myocytes showed that the response persists even when extracellular Ca2+ is chelated by EGTA. This finding suggests that ryanodine-induced Ca2+ release from the SR is not dependent on sarcolemmal Ca2+ transport [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)

